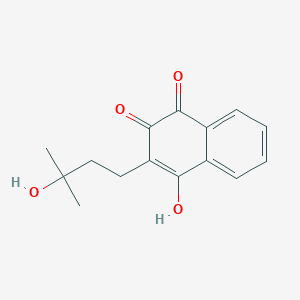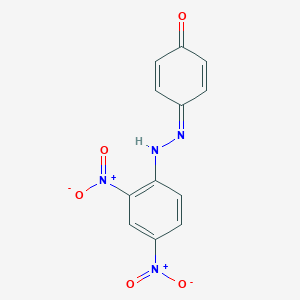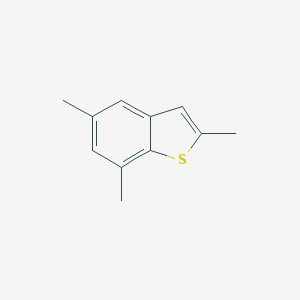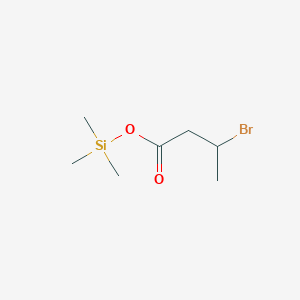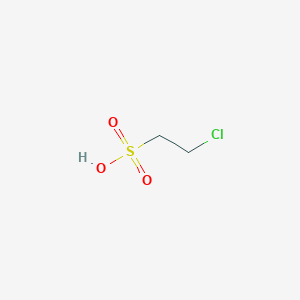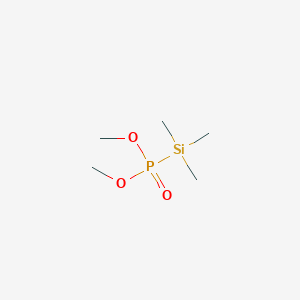
Dimethyl (trimethylsilyl)phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (trimethylsilyl)phosphite, also known as DMTP, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C5H15O2PSi. DMTP is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Mécanisme D'action
Dimethyl (trimethylsilyl)phosphite is a phosphorus-containing compound that can react with nucleophiles to form phosphorus-oxygen bonds. The mechanism of action of Dimethyl (trimethylsilyl)phosphite is based on the ability of the phosphorus atom to act as an electrophile. Dimethyl (trimethylsilyl)phosphite can react with a variety of nucleophiles, including alcohols, amines, and thiols, to form phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds, respectively.
Biochemical and Physiological Effects
Dimethyl (trimethylsilyl)phosphite has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of cholinesterases, which are enzymes that hydrolyze acetylcholine. Dimethyl (trimethylsilyl)phosphite has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. In addition, Dimethyl (trimethylsilyl)phosphite has been reported to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl (trimethylsilyl)phosphite is a highly versatile reagent that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Dimethyl (trimethylsilyl)phosphite is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, Dimethyl (trimethylsilyl)phosphite is highly reactive and can be dangerous if not handled properly. It is also highly flammable and should be stored and used with caution.
Orientations Futures
There are many potential future directions for research on Dimethyl (trimethylsilyl)phosphite. One area of interest is the development of new synthetic methods for Dimethyl (trimethylsilyl)phosphite and its derivatives. Another area of interest is the investigation of the mechanism of action of Dimethyl (trimethylsilyl)phosphite in inhibiting cholinesterase activity and its potential use as a therapeutic agent for Alzheimer's disease. Finally, the use of Dimethyl (trimethylsilyl)phosphite as a ligand in coordination chemistry and its potential applications in catalysis and materials science are also areas of interest for future research.
Méthodes De Synthèse
Dimethyl (trimethylsilyl)phosphite can be synthesized by reacting trimethylsilyl chloride with phosphorus trichloride in the presence of dimethylamine. The reaction produces dimethyl (trimethylsilyl)phosphine, which is then oxidized to Dimethyl (trimethylsilyl)phosphite using hydrogen peroxide. The yield of Dimethyl (trimethylsilyl)phosphite is typically high, and the purity can be improved by simple distillation.
Applications De Recherche Scientifique
Dimethyl (trimethylsilyl)phosphite is widely used in scientific research as a reagent for the synthesis of phosphorus-containing compounds. It is an important intermediate in the synthesis of phosphonates, phosphoramidates, and phosphates. Dimethyl (trimethylsilyl)phosphite is also used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions. In addition, Dimethyl (trimethylsilyl)phosphite is used as a phosphorylating agent in organic synthesis, where it is used to introduce phosphoryl groups into organic molecules.
Propriétés
Numéro CAS |
18135-14-3 |
|---|---|
Nom du produit |
Dimethyl (trimethylsilyl)phosphite |
Formule moléculaire |
C5H15O3PSi |
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
dimethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |
Clé InChI |
UXEJFLIQYYPDFZ-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)[Si](C)(C)C |
SMILES canonique |
COP(=O)(OC)[Si](C)(C)C |
Autres numéros CAS |
18135-14-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



